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The cell surface receptor CD155, also known as the poliovirus receptor (PVR), has emerged as
a critical regulator of anti-tumor immunity. Its overexpression in various cancers is often
associated with poor prognosis, making it a compelling target for novel immunotherapies.
CD155 exerts its immunosuppressive effects primarily through its interaction with the T-cell
immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on T cells
and Natural Killer (NK) cells. This guide provides a comparative overview of Rediocide A, a
natural product-derived inhibitor of CD155, and other therapeutic strategies aimed at disrupting
the CD155-TIGIT axis, with a focus on supporting experimental data.

Mechanisms of Action: A Tale of Two Strategies

Inhibitors of the CD155 pathway predominantly employ two distinct mechanisms:
downregulation of CD155 expression or blockade of the CD155-TIGIT interaction.

Rediocide A, a natural product, has been shown to decrease the surface expression of CD155
on cancer cells. This reduction in available ligand leads to a diminished engagement of the
inhibitory TIGIT receptor on immune cells, thereby unleashing their anti-tumor activity.[1][2]

In contrast, the majority of clinically evaluated CD155-pathway inhibitors are monoclonal
antibodies that target TIGIT. These antibodies physically block the interaction between TIGIT
and CD155, preventing the transmission of inhibitory signals and restoring the cytotoxic
function of T cells and NK cells.[3][4][5] Some research also explores the development of small

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1150924?utm_src=pdf-interest
https://www.biocompare.com/pfu/110447/soids/1379/Antibodies/CD155
https://www.targetmol.com/compound/anti-cd155-pvr-antibody-8h169
https://www.kuickresearch.com/clinical-trials-efficacy-tigit-antibodies-oncology--clinical
https://pmc.ncbi.nlm.nih.gov/articles/PMC12013639/
https://www.biospace.com/press-releases/next-generation-anti-tigit-antibodies-in-cancer-immunotherapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENCHE

molecules and antibodies that directly target CD155 to prevent its interaction with TIGIT.[6][7][8]

[°]

Performance Data: Rediocide A in Preclinical

Models

Experimental studies have demonstrated the potential of Rediocide A in enhancing anti-tumor

immune responses by downregulating CD155. The following table summarizes key quantitative

data from a study on non-small cell lung cancer (NSCLC) cell lines.

Parameter Cell Line Treatment Result Reference
CD155 100 nM 14.41%
) A549 o [1][2]
Expression Rediocide A decrease
100 nM 11.66%
H1299 . [11[2]
Rediocide A decrease
NK Cell- 100 nM 3.58-fold
: . A549 . . [11[2]
Mediated Lysis Rediocide A increase
100 nM 1.26-fold
H1299 o ) [1]2]
Rediocide A increase
) 100 nM 3.23-fold
IFN-y Secretion A549 co-culture o ) [1][2]
Rediocide A increase
100 nM 6.77-fold
H1299 co-culture o ) [1][2]
Rediocide A increase
Granzyme B 100 nM )
A549 co-culture o 48.01% increase  [1][2]
Level Rediocide A
100 nM )
H1299 co-culture o 53.26% increase  [1][2]
Rediocide A

Performance Data:

Trials

Anti-TIGIT Antibodies in Clinical
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Numerous anti-TIGIT monoclonal antibodies are currently in clinical development, often in
combination with PD-1/PD-L1 inhibitors. While direct comparative data with Rediocide A is
unavailable, the clinical activity of these agents underscores the therapeutic potential of
targeting the CD155-TIGIT pathway. The following table provides an overview of some anti-
TIGIT antibodies.

) Mechanism of Selected Clinical
Antibody ] ] o Reference
Action Trial Highlights

In combination with
atezolizumab, showed
improved objective
] Blocks TIGIT-CD155 response rate and
Tiragolumab ) ] ) [3]

interaction progression-free
survival in a Phase I
trial for untreated

metastatic NSCLC.

Evaluated in
, Blocks TIGIT-CD155 combination therapies
Domvanalimab ) ) ) ] [10]
interaction in the ARC-7 trial for
NSCLC.
In clinical
o Blocks TIGIT-CD155
Ociperlimab development for [5]

interaction ] ] )
various malignancies.

A fully human
monoclonal antibody
Blocks TIGIT-CD155 that has demonstrated
ASP8374 ) ) - ) [11][12]
interaction the ability to increase
IFN-y production in

cultured PBMCs.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams
are provided.
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Caption: CD155 Signaling and Inhibition.
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Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key experimental protocols used in the evaluation of CD155 inhibitors.

Flow Cytometry for CD155 Expression

o Cell Preparation: Cancer cells are cultured and treated with the inhibitor (e.g., Rediocide A)
or a vehicle control for a specified period.

» Staining: Cells are harvested, washed, and incubated with a fluorescently labeled anti-
CD155 antibody. An isotype control antibody is used to determine background staining.

» Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the mean
fluorescence intensity (MFI) corresponding to CD155 expression levels.

e Analysis: The percentage of CD155-positive cells and the MFI are compared between
treated and control groups to determine the extent of downregulation.

NK Cell-Mediated Cytotoxicity Assay

o Target Cell Preparation: Cancer cells (target) are seeded in a 96-well plate and treated with
the inhibitor or control.

o Effector Cell Preparation: NK cells (effector) are isolated and activated.
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o Co-culture: Effector cells are added to the target cells at various effector-to-target (E:T)
ratios.

e Lysis Measurement: After a defined incubation period, cell lysis is quantified using methods
such as lactate dehydrogenase (LDH) release assay or a real-time cell impedance-based
assay.

o Calculation: The percentage of specific lysis is calculated by comparing the lysis in the
presence of NK cells to spontaneous lysis (target cells alone) and maximum lysis (target
cells treated with a lysis agent).

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokine Release

o Sample Collection: Supernatants from the co-culture of cancer cells and immune cells
(treated with inhibitor or control) are collected after a specified time.

e Assay Procedure: The concentration of cytokines such as IFN-y and Granzyme B in the
supernatants is measured using commercially available ELISA kits according to the
manufacturer's instructions.

o Data Analysis: A standard curve is generated using recombinant cytokine standards, and the
concentration of the cytokine in the experimental samples is determined.

Conclusion

Rediocide A presents a novel mechanism for targeting the CD155 pathway by downregulating
its expression on tumor cells. Preclinical data demonstrates its potential to enhance NK cell-
mediated anti-tumor immunity. In parallel, the clinical development of anti-TIGIT antibodies
validates the CD155-TIGIT axis as a critical immune checkpoint. While direct comparative
studies are lacking, the available data suggests that both downregulating CD155 and blocking
its interaction with TIGIT are promising strategies for cancer immunotherapy. Further research
is warranted to explore the full therapeutic potential of Rediocide A, potentially in combination
with other immunotherapies, and to identify patient populations most likely to benefit from
CD155-targeted treatments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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